4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate
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Overview
Description
4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate is a complex organic compound with a molecular formula of C20H20N4O5S and a molecular weight of 428.47 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety, a hydrazone linkage, and methoxyphenyl acetate groups. It is primarily used in scientific research due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety, where nucleophiles replace specific substituents.
Condensation: The hydrazone linkage allows for condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Due to its potential biological activities, it is investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can affect various biochemical pathways. Additionally, the methoxyphenyl acetate groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate include:
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
These compounds share the benzimidazole moiety and similar functional groups but differ in their overall structure and specific substituents. The uniqueness of this compound lies in its combination of hydrazone linkage and methoxyphenyl acetate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C20H20N4O5S/c1-12(25)29-19-16(27-2)8-13(9-17(19)28-3)10-21-24-18(26)11-30-20-22-14-6-4-5-7-15(14)23-20/h4-10H,11H2,1-3H3,(H,22,23)(H,24,26)/b21-10+ |
InChI Key |
ZZGIGEYAALSQFD-UFFVCSGVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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